molecular formula C26H19NO3 B12048325 ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate CAS No. 70654-02-3

ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate

Cat. No.: B12048325
CAS No.: 70654-02-3
M. Wt: 393.4 g/mol
InChI Key: CZEYZEGCXVPGLD-UHFFFAOYSA-N
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Description

Ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds that contain a fused pyrrole and pyridine ring system. This particular compound is characterized by the presence of a benzoyl group and an ethyl ester group, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of naphthoquinone with an appropriate indolizine precursor under acidic conditions. The reaction is often carried out in the presence of a catalyst such as methanesulfonic acid (MsOH) and under reflux conditions in a solvent like methanol (MeOH) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Selenium dioxide in ethanol.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate is unique due to its fused ring system and the presence of both benzoyl and ethyl ester groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biological Activity

Ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and related research findings, supported by data tables and case studies.

Structural Characteristics

This compound features a unique structure comprising an indolizine ring system fused with a naphthalene moiety. The molecular formula is C20H17N1O3C_{20}H_{17}N_{1}O_{3}, and it includes an ethyl ester functional group and a benzoyl substituent. The non-coplanarity between its aromatic systems contributes to its distinct physical and chemical properties, which are crucial for its biological activity.

Antimicrobial Properties

Indolizine derivatives, including this compound, have shown promising antimicrobial activities. Research indicates that compounds with similar structures exhibit effectiveness against various pathogens. For instance, studies have highlighted the compound's potential against bacteria and fungi, suggesting a broad spectrum of antimicrobial action .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the cyclooxygenase-2 (COX-2) enzyme, which is a key player in inflammation processes. The IC50 values of related compounds indicate significant inhibitory effects comparable to established anti-inflammatory drugs like indomethacin .

Anticancer Activity

This compound has been investigated for its anticancer potential. Preliminary studies show that it can induce apoptosis in various cancer cell lines. Its structural features may enhance its interaction with biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

Synthesis Methodology

The synthesis of this compound typically involves a 1,3-dipolar cycloaddition reaction. A common synthetic route includes the reaction of N-(benzoylmethyl)pyridinium bromide with ethyl acrylate in the presence of triethylamine and chromium trioxide as a catalyst. This process is conducted under controlled temperatures to facilitate cyclization followed by purification techniques such as chromatography .

Table: Comparison of Related Indolizine Derivatives

Compound NameStructural FeaturesBiological Activity
Ethyl 3-benzoylindolizine-1-carboxylateIndolizine ring + benzoyl groupAntimicrobial activity
Ethyl 3-(4-methylbenzoyl)indolizine-1-carboxylateIndolizine ring + substituted benzoyl groupAnti-inflammatory properties
Ethyl 3-benzoyl-6,8-difluoroindolizine-1-carboxylateIndolizine ring + difluorobenzoyl groupAntitubercular activity
Ethyl 7-acetyl-2-substituted indolizine-1-carboxylatesIndolizine ring + acetyl groupAnticancer activity

Case Study: COX-2 Inhibition

In a study evaluating various indolizine derivatives for COX-2 inhibition, this compound was found to exhibit significant inhibitory activity. The most active compound in this series showed an IC50 value comparable to that of indomethacin. Computational studies indicated that hydrophobic interactions play a crucial role in the compound's binding affinity to the COX-2 receptor .

Properties

CAS No.

70654-02-3

Molecular Formula

C26H19NO3

Molecular Weight

393.4 g/mol

IUPAC Name

ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate

InChI

InChI=1S/C26H19NO3/c1-2-30-26(29)21-16-24(25(28)18-9-4-3-5-10-18)27-22-14-12-17-8-6-7-11-19(17)20(22)13-15-23(21)27/h3-16H,2H2,1H3

InChI Key

CZEYZEGCXVPGLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=CC=C4)C=CC5=CC=CC=C53

Origin of Product

United States

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